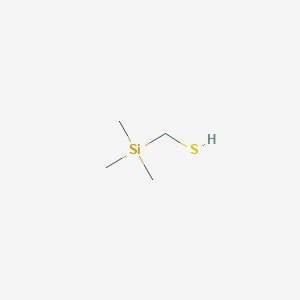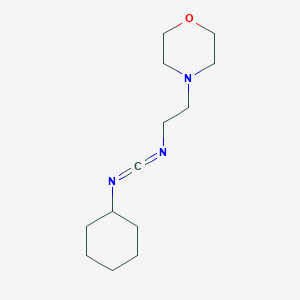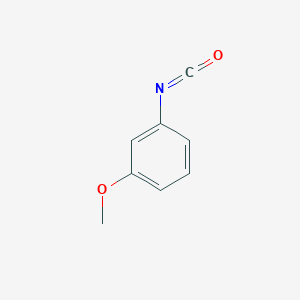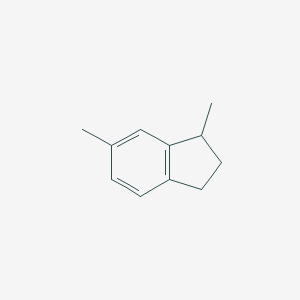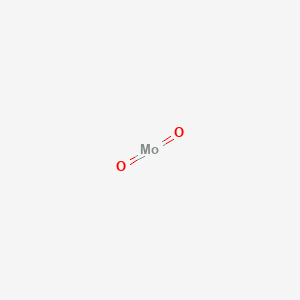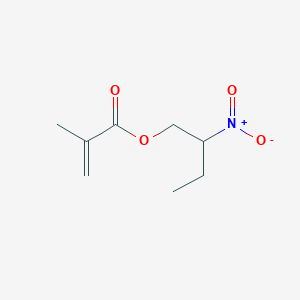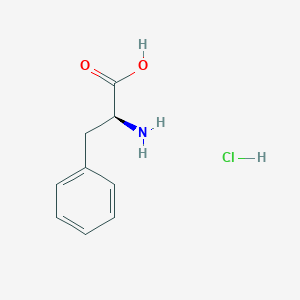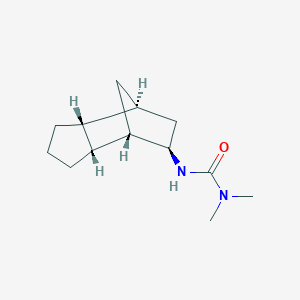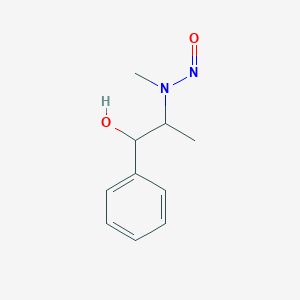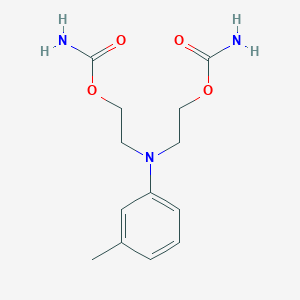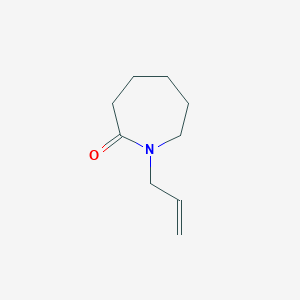
2H-Azepin-2-one, hexahydro-1-(2-propenyl)-
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Inhibitors of Blood Platelet Aggregation
Compounds including N-[1-(p-Phenoxyphenyl)ethyl]hexahydro-2H-azepin-2-imine hydrochloride and others were found to inhibit in vitro aggregation of human blood platelets induced by ADP. These compounds, selected from a series of lactamimides, showed potential in in vivo activity as well, particularly in guinea pigs (Grisar, Claxton, & Mackenzie, 1976).
2. Improved Preparation for Pharmaceutical Applications
The compound was involved in the preparation of Meptazinol, an opioid analgesic, through an improved process offering advantages like high yields, shorter reaction time, and less power consumption, making it suitable for large-scale preparation (Lan-xiang, 2009).
3. Development of Asymmetric Polymers
Optically active hexahydro-2H-azepin-2-ones were synthesized for potential use in forming polymers of the nylon 6 type. The ability to use optically pure monomers in these polymers could influence their conformational properties, offering new avenues in materials science (Overberger, Kozlowski, & Radlmann, 1972).
4. Synthesis of Heterocyclic Rings
A method was developed for constructing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one heterocyclic rings using tertiary enamides. This process holds significance in organic chemistry, particularly in the synthesis of complex molecular structures (Zhu, Zhao, & Wang, 2015).
5. Antimicrobial Activity
Novel derivatives displayed in vitro antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans. This application highlights its potential in the development of new antimicrobial agents (Demchenko et al., 2020).
6. Anticonvulsant Activities
Some derivatives of hexahydro-2H-azepin-2-one were evaluated as anticonvulsants. The study showed that while some compounds had significant effects against seizures, the e-caprolactam derivatives did not show anticonvulsant effects below toxic doses (Reddy et al., 1997).
7. Lipoxygenase Inhibitors
Tetrahydro-2H-benz[b]azepin-2-ones were synthesized and tested as inhibitors of soybean lipoxygenase. This enzyme is involved in the metabolism of fatty acids, making these compounds relevant in biochemical research (Büge, Locke, Köhler, & Nuhn, 1994).
8. Spectroscopy Studies and Reaction Analysis
The compound was used in studies analyzing the [1,5] migration reaction, highlighting its importance in understanding organic reaction mechanisms and spectroscopy (Yue-xian, 2009).
Propriétés
IUPAC Name |
1-prop-2-enylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-7-10-8-5-3-4-6-9(10)11/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPNMKBPWRAPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Azepin-2-one, hexahydro-1-(2-propenyl)- | |
CAS RN |
17356-28-4 | |
| Record name | N-Allylcaprolactam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



